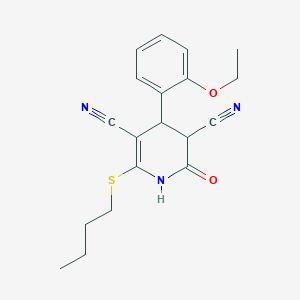
6-(丁基硫基)-4-(2-乙氧基苯基)-2-氧代-1,2,3,4-四氢吡啶-3,5-二甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds with complex structures such as "6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. While specific synthesis pathways for this compound are not directly detailed, similar heterocyclic compounds have been synthesized through reactions involving direct method and refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007). These methodologies might offer insights into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been elucidated through techniques such as X-ray crystallography. These analyses reveal the configuration, bond lengths, and angles critical for understanding the 3D arrangement of atoms within the molecule. For instance, compounds with similar structures have shown nearly planar configurations with specific substituent arrangements influencing overall molecular shape (Ganapathy et al., 2015).
Chemical Reactions and Properties
The chemical behavior of "6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile" can be inferred from studies on similar molecules, which undergo various reactions such as aminomethylation (Khrustaleva et al., 2014). These reactions typically result in the formation of new bonds and structural motifs, significantly altering the compound's properties and potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure significantly influence a compound's applicability in different scientific domains. While specific data for the compound is not available, analogs have demonstrated varied crystalline structures and interactions within their lattice, informing on solubility and stability (Naghiyev et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for participating in further chemical transformations, are crucial for understanding the compound's utility. For related compounds, studies have shown a range of reactions with Lawesson's reagent and other chemicals, leading to the synthesis of new molecules with unique properties (Belikov et al., 2015).
科学研究应用
化学合成和结构分析
这种化合物用于合成各种杂环衍生物,展示了其作为复杂结构化合物化学合成中的前体的作用。例如,它参与了Mannich反应,产生2,3,8,9-四氢-6,10-甲基-三唑[1,2,4]三唑[1,5-a][1,5]二氮杂环-6,10(7 H )-二氰基衍生物。反应途径可以被操纵以产生N-乙氧基甲基化产物或1,2,4-三唑[1,5-a]吡啶衍生物,取决于条件(Dotsenko et al., 2021)。同样,它的氨甲基化反应产生3-R-8-芳基-6-氧代-1,3,4,6-四氢-2Н-吡啶[1,2-а][1,3,5]三嗪-7,9-二氰基衍生物,其结构通过X射线结构分析得到确认(Khrustaleva et al., 2014)。
材料科学和结构性质
在材料科学中,了解这类化合物的结构性质至关重要。研究已经集中在类似二氢吡啶衍生物的晶体结构和Hirshfeld表面分析上。这些分析揭示了这些化合物的分子如何连接以及晶体结构中如何形成层和链,为这些化合物的材料性质提供了见解(Naghiyev et al., 2022)。
物理化学表征
这种化合物还用于研究二氢吡啶衍生物的物理化学性质。已经进行了研究,以测量这些化合物在不同溶剂和温度下的密度、粘度和超声速度。这些研究提供了有关溶质-溶剂相互作用以及这些化合物在各种条件下的结构行为的宝贵信息(Baluja & Talaviya, 2016)。
抗菌应用
探索生物活性,已合成该化合物的一些衍生物并测试其抗菌性能。它们显示出作为抗菌剂对各种细菌和真菌的潜力,标志着它们在制药和药物化学中的重要性(Desai et al., 2015)。
安全和危害
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of its properties or mechanism of action.
属性
IUPAC Name |
6-butylsulfanyl-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-5-10-25-19-15(12-21)17(14(11-20)18(23)22-19)13-8-6-7-9-16(13)24-4-2/h6-9,14,17H,3-5,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOPYWMSATOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butylsulfanyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

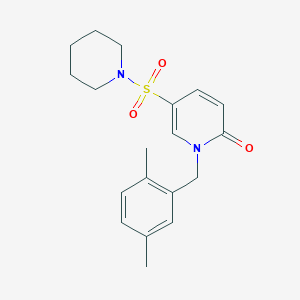

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

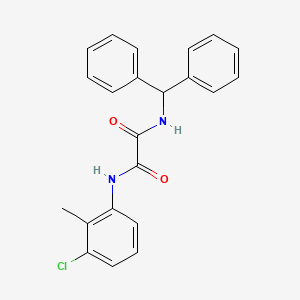
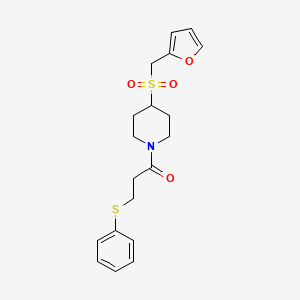
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
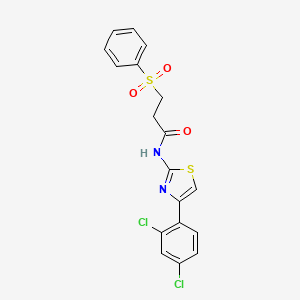
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)